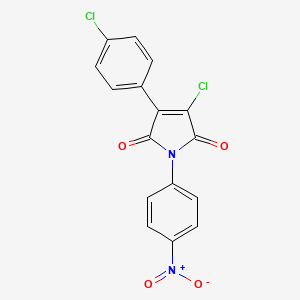![molecular formula C16H13N3O3S B5198114 1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5198114.png)
1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PTIO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用机制
PTIO works by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system, preventing it from causing oxidative damage. The resulting nitroxyl radical can then be further studied to gain insights into the role of NO in various physiological processes.
Biochemical and Physiological Effects:
In addition to its role as a NO scavenger, PTIO has been found to have a range of other biochemical and physiological effects. These include anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes and ion channels. These effects make PTIO a valuable tool for researchers studying a range of biological processes.
实验室实验的优点和局限性
One of the main advantages of PTIO is its ability to effectively scavenge NO in a range of experimental settings. This makes it a valuable tool for researchers studying the role of NO in various physiological processes. However, PTIO also has some limitations, including its potential to react with other molecules in the system and its limited stability in certain experimental conditions.
未来方向
There are many potential future directions for research involving PTIO. One potential area of study is the role of NO in the development and progression of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, PTIO could be used to study the effects of NO on the immune system and the regulation of inflammation. Finally, further research is needed to fully understand the biochemical and physiological effects of PTIO and to optimize its use as a research tool.
合成方法
The synthesis of PTIO involves a multi-step process that begins with the reaction of 2,4-dihydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This compound is then reacted with phenylhydrazine to produce the 5-phenyl-4H-1,2,4-triazole derivative. Finally, the resulting compound is reacted with 2-bromoacetophenone to yield PTIO.
科学研究应用
PTIO has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays an important role in a range of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive NO production can lead to oxidative stress and tissue damage, making it important to regulate NO levels in the body. PTIO has been found to effectively scavenge NO, making it a valuable tool for researchers studying the role of NO in various biological processes.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-11-6-7-12(13(21)8-11)14(22)9-23-16-17-15(18-19-16)10-4-2-1-3-5-10/h1-8,20-21H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBIHYRNILZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5198031.png)
![4-{[2-methoxy-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5198036.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide trifluoroacetate](/img/structure/B5198047.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5198052.png)

![N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B5198067.png)

![N-allyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5198077.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5198082.png)
![3-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B5198088.png)

![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B5198115.png)
![1-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5198121.png)
